molecular formula C15H15NO3 B1592313 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 861841-90-9

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B1592313
M. Wt: 257.28 g/mol
InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone , also known as ABHE , is a synthetic organic compound. Its chemical formula is C~15~H~15~NO~3~ . The molecule features an aromatic ring with an amino group, a hydroxyl group, and a benzyloxy substituent. ABHE exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis

The synthesis of ABHE involves several steps. One common method is the condensation reaction between 3-amino-2-hydroxybenzaldehyde and benzyl bromide . The amino group in the aldehyde reacts with the benzyl bromide, leading to the formation of the benzyloxy-substituted compound. Subsequent reduction of the carbonyl group yields ABHE.



Molecular Structure Analysis

ABHE’s molecular structure consists of the following components:



  • A benzene ring with a hydroxyl group at position 2 and an amino group at position 3.

  • A benzyloxy group attached to the benzene ring.

  • A ketone group (C=O) at the end of the ethanone chain.



Chemical Reactions Analysis

ABHE participates in various chemical reactions:



  • Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.

  • Reduction : Reduction of the ketone group yields the corresponding alcohol.

  • Substitution : The benzyloxy group can be substituted with other functional groups.

  • Hydrolysis : ABHE can undergo hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis


  • Melting Point : ABHE typically melts around 150-160°C .

  • Solubility : It is moderately soluble in organic solvents like ethanol and acetone.

  • Color : ABHE appears as a white to pale yellow crystalline solid .


Safety And Hazards


  • Toxicity : While ABHE is not highly toxic, caution should be exercised during handling and synthesis.

  • Irritant : It may cause skin or eye irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions


  • Biological Studies : Investigate ABHE’s potential as a drug candidate, considering its antioxidant and anti-inflammatory properties.

  • Structural Modifications : Explore structural analogs to enhance specific activities.

  • Formulation : Develop ABHE-based formulations for topical or systemic use.


properties

IUPAC Name

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAASEYRABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610518
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

CAS RN

861841-90-9
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

69.5 g (242 mmol) 1-(5-benzyloxy-2-hydroxy-3-nitrophenyl)-ethanone are dissolved in 1.4 L methanol and hydrogenated in the presence of 14 g rhodium on charcoal (10%) as catalyst at 3 bar and ambient temperature. Then the catalyst is filtered off and the filtrate is evaporated down. The residue is reacted further without additional purification. Yield: 60.0 g (96%), Rf value=0.45 (dichloromethane on silica gel).
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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